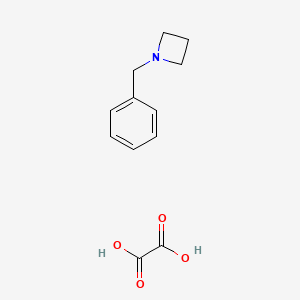
1-Benzylazetidine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzylazetidine;oxalic acid is a compound that combines the structural features of 1-benzylazetidine and oxalic acid 1-Benzylazetidine is a four-membered nitrogen-containing heterocycle, while oxalic acid is a simple dicarboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine can be synthesized through several methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . The preparation of oxalic acid typically involves the oxidation of carbohydrates or the reaction of carbon monoxide with sodium hydroxide .
Industrial Production Methods: Industrial production of oxalic acid often involves the oxidation of carbohydrates such as glucose or sucrose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The synthesis of 1-benzylazetidine on an industrial scale may involve the cyclization of appropriate precursors under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzylazetidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: Reduction reactions can convert oxalic acid to glycolic acid or glyoxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.
Common Reagents and Conditions:
Oxidizing agents: Nitric acid, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation products: Carbon dioxide, water.
Reduction products: Glycolic acid, glyoxylic acid.
Substitution products: Various substituted azetidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-benzylazetidine;oxalic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its chemical behavior . Oxalic acid can act as a reducing agent and participate in various biochemical pathways .
Comparación Con Compuestos Similares
Azetidines: Similar four-membered nitrogen-containing heterocycles.
Oxalic acid derivatives: Compounds containing the oxalic acid moiety.
Conclusion
1-Benzylazetidine;oxalic acid is a compound with intriguing chemical properties and diverse potential applications. Its synthesis, reactivity, and mechanism of action make it a valuable subject of study in various scientific fields. Further research may uncover new uses and insights into this compound’s behavior and interactions.
Propiedades
Número CAS |
88194-94-9 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-benzylazetidine;oxalic acid |
InChI |
InChI=1S/C10H13N.C2H2O4/c1-2-5-10(6-3-1)9-11-7-4-8-11;3-1(4)2(5)6/h1-3,5-6H,4,7-9H2;(H,3,4)(H,5,6) |
Clave InChI |
OOUUYCONRYBMJC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
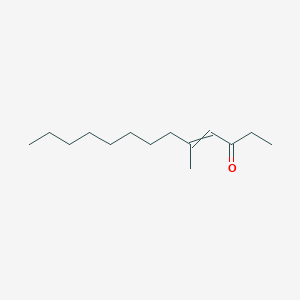
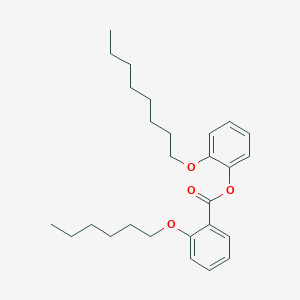

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
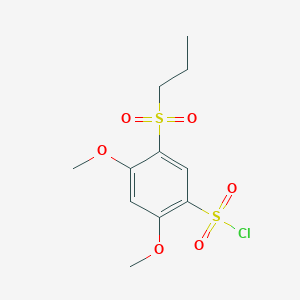
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)
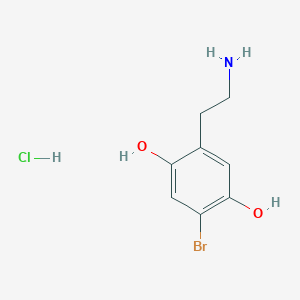
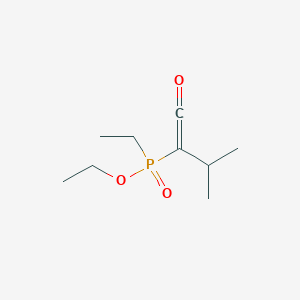
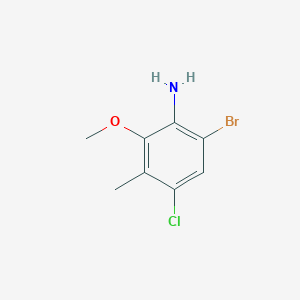
![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)
